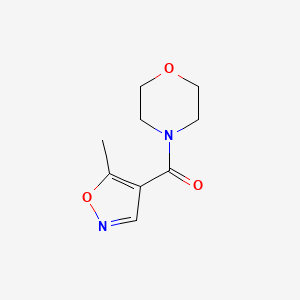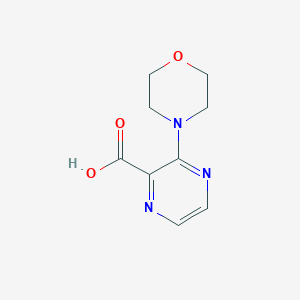
(2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide is a complex organic compound that features a dihydroindole core, an acetyl group, and a cyanothianyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide typically involves multiple steps:
Formation of the Dihydroindole Core: The dihydroindole core can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Cyanothianyl Group: The cyanothianyl group is attached through a nucleophilic substitution reaction, where a suitable thiane derivative reacts with the dihydroindole intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiane moieties.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety.
Substitution: The cyanothianyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indole and thiane rings.
Reduction: Reduced forms of the acetyl group, potentially leading to alcohols.
Substitution: Substituted derivatives where the cyanothianyl group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
- (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide
- This compound
Uniqueness:
- Structural Features: The presence of both the dihydroindole core and the cyanothianyl group makes this compound unique.
- Reactivity: Its specific reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
(2S)-1-acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12(21)20-14-5-3-2-4-13(14)10-15(20)16(22)19-17(11-18)6-8-23-9-7-17/h2-5,15H,6-10H2,1H3,(H,19,22)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDWVNCDHDOGN-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3(CCSCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3(CCSCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[1-(3-Methylbut-2-enyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2372841.png)


![7-butyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2372847.png)


![Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2372853.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)
![3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2372857.png)


![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)

